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Compound of Interest

Compound Name: 9-Methylhypoxanthine

Cat. No.: B056642 Get Quote

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of 9-Methylhypoxanthine,

a methylated purine derivative. It details the compound's fundamental chemical identifiers,

including its CAS number and molecular formula, and presents its key physicochemical

properties in a structured format. This document outlines a representative synthetic pathway

and a robust analytical methodology for its quantification, explaining the scientific rationale

behind the procedural choices. Furthermore, it explores the biological context of 9-
Methylhypoxanthine as a metabolite and a tool for biochemical research. This guide is

intended for researchers, chemists, and drug development professionals seeking an in-depth

understanding of this compound's characteristics and applications.

Core Chemical Identification
9-Methylhypoxanthine is classified as a methylhypoxanthine, where a methyl group is

covalently bonded to the nitrogen at the 9-position of the hypoxanthine purine ring structure.[1]

This substitution critically influences its chemical behavior and biological interactions compared

to its parent compound, hypoxanthine.

CAS Number: 875-31-0[2]

Molecular Formula: C₆H₆N₄O[1][2][3]

IUPAC Name: 9-methyl-1,9-dihydro-6H-purin-6-one[3]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b056642?utm_src=pdf-interest
https://www.benchchem.com/product/b056642?utm_src=pdf-body
https://www.benchchem.com/product/b056642?utm_src=pdf-body
https://www.benchchem.com/product/b056642?utm_src=pdf-body
https://www.benchchem.com/product/b056642?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/9-Methylhypoxanthine
https://webbook.nist.gov/cgi/cbook.cgi?ID=C875310&Mask=4
https://pubchem.ncbi.nlm.nih.gov/compound/9-Methylhypoxanthine
https://webbook.nist.gov/cgi/cbook.cgi?ID=C875310&Mask=4
https://dnamod.hoffmanlab.org/9-methylhypoxanthine.html
https://dnamod.hoffmanlab.org/9-methylhypoxanthine.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b056642?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synonyms: 9-Methylpoxanthine[2]

Molecular Weight: 150.14 g/mol [1]

InChIKey: PESGUQRDJASXOR-UHFFFAOYSA-N[2][3]

SMILES: Cn1cnc2c(O)ncnc21[4]

Caption: 2D structure of 9-Methylhypoxanthine.

Physicochemical Properties
The physicochemical properties of a compound are paramount for predicting its behavior in

both in vitro and in vivo systems. They influence solubility, membrane permeability, and

interactions with biological targets.
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Property Value Unit Source Significance

Molecular Weight 150.14 g/mol [1]

Affects diffusion

rates and

membrane

transport.

logPoct/wat 0.069 - [4]

Indicates

balanced

hydrophilic/lipoph

ilic character,

suggesting

moderate cell

permeability.

Water Solubility

(logS)
-3.41 mol/L [4]

Low aqueous

solubility,

requiring careful

solvent selection

for biological

assays.

Enthalpy of

Sublimation
84.0 kJ/mol [2]

A measure of

intermolecular

forces in the

solid state.

Dissociation

Constants (pKa)
Data Available - [1]

Crucial for

understanding

ionization state

at physiological

pH, which

impacts receptor

binding and

solubility.
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The synthesis of 9-substituted hypoxanthine derivatives is a well-established process in

medicinal chemistry, often involving the construction of the purine ring system from simpler

acyclic precursors. An efficient method involves the cyclization of a substituted aminoimidazole

carboxamide.[5]

Synthetic Workflow Overview
The causality behind this synthetic strategy lies in its efficiency and the use of readily available

starting materials. The initial formation of an imidoester from aminocyanacetamide creates a

reactive intermediate. This intermediate is then coupled with a primary amine (in this case,

methylamine, though more complex amines are often used) to form the substituted 5-

aminoimidazole-4-carboxamide. The final ring-closing step to form the pyrimidine portion of the

purine is typically achieved with a one-carbon source like triethyl orthoformate. This step-wise

construction allows for high regioselectivity, ensuring the substituent is placed at the desired N-

9 position.

Caption: General workflow for the synthesis of 9-Methylhypoxanthine.

Experimental Protocol: Synthesis of 9-
Methylhypoxanthine
This protocol is a representative methodology based on established chemical principles for

synthesizing 9-substituted purines.[5] Researchers must adapt it based on laboratory

conditions and scale.

Step 1: Formation of Imidoester.

In a round-bottom flask equipped with a reflux condenser, suspend aminocyanacetamide

(1.0 eq) in an excess of triethyl orthoformate (5.0 eq).

Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, 0.05 eq).

Heat the reaction mixture to reflux for 2-4 hours. The progress can be monitored by Thin

Layer Chromatography (TLC).

Rationale: The acidic catalyst protonates the orthoformate, making it a better electrophile

to react with the amino group, initiating the formation of the imidoester.
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Step 2: Formation of Aminoimidazole Carboxamide.

Cool the reaction mixture to room temperature.

Slowly add a solution of methylamine (1.1 eq) in ethanol.

Stir the mixture at room temperature for 12-18 hours. A precipitate of 1-methyl-5-

aminoimidazole-4-carboxamide should form.

Rationale: Methylamine acts as the nucleophile, displacing the ethoxy group from the

imidoester to form the key imidazole intermediate.

Step 3: Ring Closure to form 9-Methylhypoxanthine.

Filter the intermediate from Step 2 and wash with cold ethanol.

Resuspend the intermediate in a fresh portion of triethyl orthoformate (5.0 eq).

Heat the mixture to reflux for 4-6 hours until TLC analysis indicates the consumption of the

starting material.

Rationale: The second molecule of triethyl orthoformate provides the final carbon atom

(C2 of the purine) needed to close the six-membered ring, forming the stable purine core.

Step 4: Purification.

Cool the reaction mixture. The crude 9-Methylhypoxanthine will precipitate.

Filter the solid and wash with diethyl ether to remove residual orthoformate.

Recrystallize the crude product from a suitable solvent system (e.g., water or an

ethanol/water mixture) to yield pure 9-Methylhypoxanthine.

Rationale: Recrystallization is a robust method for purifying solid organic compounds,

removing soluble impurities and resulting in a high-purity crystalline product.

Step 5: Characterization.
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Confirm the identity and purity of the final product using analytical techniques such as ¹H

NMR, ¹³C NMR, Mass Spectrometry (MS), and melting point determination.

Analytical Methodologies
Accurate quantification and identification of 9-Methylhypoxanthine in various matrices, from

reaction mixtures to biological fluids, is essential. High-Performance Liquid Chromatography

(HPLC) is the most common and reliable method.[6][7]

Protocol: HPLC-UV Analysis of 9-Methylhypoxanthine
This self-validating protocol includes standards and controls to ensure data integrity.

Instrumentation and Columns:

HPLC system with a UV-Vis detector.

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Mobile Phase Preparation:

Mobile Phase A: 0.1% Formic acid in Water.

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

Rationale: A C18 column separates compounds based on hydrophobicity. The acidic

mobile phase ensures that 9-Methylhypoxanthine is in a consistent protonation state,

leading to sharp, reproducible peaks.

Chromatographic Conditions:

Flow Rate: 1.0 mL/min.

Injection Volume: 10 µL.

Detection Wavelength: ~250 nm (Hypoxanthine and its derivatives have a strong UV

absorbance maximum near this wavelength).

Gradient:
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0-2 min: 5% B

2-10 min: 5% to 95% B

10-12 min: 95% B

12-13 min: 95% to 5% B

13-15 min: 5% B (re-equilibration)

Rationale: A gradient elution is employed to ensure that any potential impurities with

different polarities are effectively separated from the main analyte peak and to clean the

column after each injection.

Sample and Standard Preparation:

Prepare a stock solution of 9-Methylhypoxanthine (1 mg/mL) in a small amount of

DMSO, then dilute with the mobile phase.

Generate a calibration curve using serial dilutions of the stock solution (e.g., 100, 50, 25,

10, 5, 1 µg/mL).

Prepare unknown samples by dissolving them in the mobile phase and filtering through a

0.22 µm syringe filter before injection.

Data Analysis:

Identify the 9-Methylhypoxanthine peak in the chromatograms by comparing its retention

time with that of the pure standard.

Quantify the amount in unknown samples by plotting a calibration curve of peak area

versus concentration for the standards and interpolating the concentration of the

unknowns.

Biological Context and Significance
Hypoxanthine is a key intermediate in purine metabolism.[8] It can be salvaged back into

inosine monophosphate (IMP) and subsequently AMP and GMP by the enzyme hypoxanthine-
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guanine phosphoribosyltransferase (HGPRT), or it can be catabolized to uric acid by xanthine

oxidase.[9]

AMP
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Caption: Simplified purine salvage and catabolism pathway.
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9-Methylhypoxanthine, as a structural analogue of hypoxanthine, serves as a valuable

chemical probe for studying the enzymes involved in this pathway. The methyl group at the N-9

position prevents it from being processed by enzymes that require this position for glycosidic

bond formation, such as purine nucleoside phosphorylase (PNP).[10] This makes it a useful

tool for:

Enzyme Inhibition Studies: Investigating the active site and mechanism of enzymes like

HGPRT and PNP.[10][11]

Metabolic Pathway Analysis: Its presence can indicate specific metabolic dysregulations or

be used as an internal standard in metabolomics studies.

Drug Development: Substituted hypoxanthines are scaffolds for developing inhibitors of

purine pathway enzymes, which are targets for antiviral, anticancer, and antiparasitic drugs.

[11][12]

Recent studies have highlighted that disturbances in hypoxanthine-related metabolism are

associated with pathological conditions like ischemic stroke, where hypoxanthine can act as a

metabolic biomarker.[13] While the direct role of 9-Methylhypoxanthine in these processes is

less defined, its detection could signify alterations in methylation cycles or the metabolism of

methylated purines.

Conclusion
9-Methylhypoxanthine (CAS: 875-31-0) is a purine derivative with well-defined chemical and

physical properties. Its synthesis is achievable through established organic chemistry routes,

and its analysis is robustly performed using standard chromatographic techniques like HPLC.

Beyond its fundamental chemical nature, its structural similarity to the key metabolite

hypoxanthine makes it an indispensable tool for researchers in biochemistry and drug

discovery, enabling the precise investigation of purine metabolic pathways and the enzymes

that regulate them.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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